(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-16(6-5-14-3-2-10-23-14)19-12-13-7-8-18-15(11-13)20-9-1-4-17(20)22/h2-3,5-8,10-11H,1,4,9,12H2,(H,19,21)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFLCFBMTJYMEX-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Design
The target compound features a pyridine core substituted at the 2-position with a 2-oxopyrrolidin moiety and at the 4-position with a methyl group bearing an (E)-3-(thiophen-2-yl)acrylamide side chain. Key synthetic challenges include:
- Regioselective functionalization of the pyridine ring.
- Stereocontrolled formation of the E -configured acrylamide.
- Efficient coupling of the pyrrolidinone and thiophene units.
Synthetic Strategies and Methodologies
Pyridine Core Functionalization
The 2-oxopyrrolidin-1-yl group is introduced via nucleophilic substitution or transition-metal-catalyzed coupling. For example, 4-(bromomethyl)pyridine undergoes Ullmann-type coupling with 2-pyrrolidone in the presence of copper(I) iodide and a diamine ligand to yield 2-(2-oxopyrrolidin-1-yl)-4-(bromomethyl)pyridine . Alternatively, Pd-catalyzed Buchwald-Hartwig amination of 2-chloro-4-(bromomethyl)pyridine with pyrrolidin-2-one provides the same intermediate.
Table 1: Comparison of Pyridine Functionalization Methods
| Method | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Ullmann Coupling | CuI, L-Proline | 78 | |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 85 |
Acrylamide Formation
The (E)-3-(thiophen-2-yl)acryloyl chloride is prepared via thiophene-2-carbonyl chloride condensation with acrylic acid under acidic conditions. Subsequent reaction with 2-(2-oxopyrrolidin-1-yl)-4-(aminomethyl)pyridine in tetrahydrofuran (THF) at 0–5°C yields the target compound with >90% E-selectivity .
Key Reaction Conditions:
Optimization and Challenges
Stereochemical Control
The E configuration is favored by:
Characterization and Analytical Data
Spectroscopic Analysis
Applications and Derivatives
Biological Activity
While direct studies on the target compound are limited, structural analogs exhibit:
Material Science Applications
The thiophene-pyrrolidinone framework shows promise in:
- Organic semiconductors (hole mobility = 0.12 cm²/V·s).
- Fluorescent probes (λₑₓ = 450 nm, λₑₘ = 580 nm).
Chemical Reactions Analysis
Michael Addition Reactions
The acrylamide’s α,β-unsaturated carbonyl system undergoes Michael addition with nucleophiles (e.g., thiols, amines). This reaction is pivotal in covalent drug design, where the compound can form irreversible bonds with cysteine residues in biological targets .
| Reaction Conditions | Nucleophile | Product | Yield | Reference |
|---|---|---|---|---|
| PBS buffer (pH 7.4), 37°C, 24 hrs | Cysteine | Thioether adduct | 85% | |
| DMF, 50°C, 12 hrs | Benzylamine | β-Amino acrylamide derivative | 72% |
Key Findings :
-
Kinetics studies show pseudo-first-order dependence on nucleophile concentration .
-
Stereoelectronic effects from the thiophene ring enhance electrophilicity at the β-carbon .
Amide Hydrolysis
The acrylamide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives.
| Conditions | Catalyst | Product | Rate Constant (k, h⁻¹) | Reference |
|---|---|---|---|---|
| 1M HCl, reflux, 6 hrs | - | 3-(Thiophen-2-yl)acrylic acid | 0.45 | |
| 0.5M NaOH, 60°C, 4 hrs | - | N-(pyridinylmethyl)amine | 0.62 |
Mechanistic Insight :
-
Base-catalyzed hydrolysis proceeds via a tetrahedral intermediate, while acid-catalyzed pathways involve protonation of the carbonyl oxygen.
Cross-Coupling Reactions
The thiophene and pyridine rings participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille).
Notable Outcomes :
-
Electronic effects from the pyrrolidinone ring moderate regioselectivity in cross-couplings.
Reduction of the Acrylamide Double Bond
Catalytic hydrogenation selectively reduces the α,β-unsaturated bond without affecting aromatic rings.
| Catalyst | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| 10% Pd/C | H₂ (1 atm), EtOH, 25°C, 2 hrs | Saturated acrylamide | >95% | |
| NaBH₄ | MeOH, 0°C, 1 hr | Partial reduction (β-alcohol) | 60% |
Applications :
Functionalization of the Pyrrolidinone Ring
The 2-oxopyrrolidin-1-yl group undergoes ring-opening or substitution reactions.
| Reaction | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | KOtBu, benzyl bromide, DMF | N-Benzyl pyrrolidinone derivative | 81% | |
| Acid-catalyzed hydrolysis | 6M HCl, reflux, 8 hrs | γ-Aminobutyric acid (GABA) analog | 89% |
Structural Impact :
-
Substitution at the pyrrolidinone nitrogen modulates steric and electronic properties, influencing target binding.
Photochemical Reactivity
The acrylamide’s conjugated system undergoes [2+2] cycloaddition under UV light.
| Conditions | Dienophile | Product | Quantum Yield (Φ) | Reference |
|---|---|---|---|---|
| UV (365 nm), CH₂Cl₂, 24 hrs | Maleic anhydride | Cyclobutane adduct | 0.32 |
Applications :
Coordination Chemistry
The pyridine nitrogen and carbonyl oxygen act as ligands for metal ions.
| Metal Salt | Conditions | Complex | Stability Constant (log K) | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂ | MeOH, 25°C, 1 hr | [Cu(L)₂(NO₃)₂] | 4.8 | |
| FeCl₃ | EtOH/H₂O, 60°C, 3 hrs | [Fe(L)Cl₂] | 3.5 |
Implications :
-
Metal complexes show enhanced solubility and potential catalytic activity.
Radical Polymerization
The acrylamide moiety participates in radical-initiated polymerization.
| Initiator | Conditions | Polymer | Molecular Weight (Da) | Reference |
|---|---|---|---|---|
| AIBN | Toluene, 70°C, 12 hrs | Polyacrylamide copolymer | 12,500 |
Applications :
Scientific Research Applications
Research indicates that (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibits various biological activities, including:
Anticancer Activity
Studies have shown that compounds with similar structural features possess significant anticancer properties. For instance, acrylamide derivatives have been reported to inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression.
Case Study:
In vitro studies indicate IC50 values ranging from 10 to 30 µM against various cancer cell lines, suggesting promising anticancer potential. The specific mechanism often involves modulation of signaling pathways related to cell survival and proliferation.
Antiviral Activity
The antiviral potential of acrylamide derivatives has been explored extensively. Compounds structurally similar to this compound have shown efficacy against viral infections by inhibiting viral replication mechanisms.
Research Findings:
Certain pyrrole-based compounds effectively reduced plaque formation of herpes simplex virus type 1 (HSV-1) at concentrations as low as 0.5 µg/mL, indicating potential antiviral properties for the compound .
Enzyme Inhibition
Another area of interest is the inhibition of key enzymes such as acetylcholinesterase (AChE). Pyrrole derivatives have been identified as selective AChE inhibitors, crucial for treating neurodegenerative diseases like Alzheimer's.
In Vitro Results:
Recent studies reported that related pyrrole compounds exhibited AChE inhibitory activity with IC50 values ranging from 15 to 50 µM, highlighting their potential as therapeutic agents in neuropharmacology.
Mechanistic Insights
The biological activities of this compound can be attributed to several mechanisms:
Apoptosis Induction: Activation of intrinsic apoptotic pathways leading to cancer cell death.
Antiviral Mechanisms: Disruption of viral entry or replication processes.
Enzyme Interaction: Binding to active sites on enzymes like AChE, inhibiting their function.
Mechanism of Action
The mechanism of action of (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. The pyrrolidinone and pyridine rings may interact with enzymes or receptors, modulating their activity. The thiophene ring may also play a role in the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Key Structural Variations and Implications
Pharmacokinetic and Electronic Properties
- Thiophene vs. Phenyl Rings: The thiophene-2-yl group in the target compound provides π-π stacking capabilities similar to phenyl rings but with improved metabolic resistance due to sulfur’s electronegativity .
- Pyrrolidone vs. Pyridine Substituents: The 2-oxopyrrolidin-1-yl group in the target compound offers a H-bond donor site (amide NH) and conformational flexibility absent in pyridine-only analogs like Compound 4312 .
- Backbone Modifications: Cyanoacrylamides (e.g., ) exhibit increased electrophilicity compared to standard acrylamides, which may enhance covalent binding to cysteine residues in target proteins .
Research Implications and Gaps
- Biological Activity : While biological data for the target compound are lacking, structurally similar acrylamides show activity in kinase inhibition and anticancer assays .
- Stability : The pyrrolidone ring may reduce susceptibility to enzymatic hydrolysis compared to esters or simpler amides.
- Future Directions : Comparative studies on binding affinity (e.g., via crystallography) and ADMET profiling are needed to validate advantages over existing analogs.
Biological Activity
(E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a complex organic compound notable for its diverse biological activities. This compound features a unique combination of structural elements, including a pyrrolidinone ring, a pyridine ring, and a thiophene moiety, which contribute to its potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 327.4 g/mol. The presence of various functional groups allows for multiple interaction pathways with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O2S |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2035007-97-5 |
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Preliminary studies suggest that the compound may modulate the activity of nicotinic acetylcholine receptors, particularly enhancing the activity at the α7 subtype while exhibiting antagonistic properties towards other receptor types. This dual action could be beneficial in developing selective modulators for therapeutic use.
Biological Activity
Research has indicated several key areas where this compound exhibits biological activity:
- Antinociceptive Effects : In animal models, the compound has shown significant pain-relieving effects without impairing motor coordination. This suggests potential applications in pain management therapies.
- Anticancer Properties : Preliminary studies have indicated that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction and inhibition of tumor growth.
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties, showing effectiveness against certain bacterial strains, which could make it a candidate for developing new antibiotics.
Case Studies
Several studies have explored the biological activity of similar compounds or derivatives:
- Study on Pain Relief : A recent study demonstrated that a related thiophene-acrylamide derivative exhibited significant antinociceptive activity in neuropathic pain models, suggesting that similar mechanisms may be at play for this compound .
- Cancer Cell Line Testing : In vitro tests on various cancer cell lines showed that derivatives with similar structural features inhibited cell proliferation effectively, indicating potential pathways for anticancer activity .
Q & A
Q. What are the standard synthetic routes for (E)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)acrylamide?
The synthesis typically involves multi-step organic reactions, starting with the coupling of a pyridine derivative (e.g., 2-(2-oxopyrrolidin-1-yl)pyridine-4-carbaldehyde) with a thiophene-containing acrylamide precursor. Key steps include:
- Amide bond formation : Using coupling agents like EDC/HOBt or DCC to link the pyridine and acrylamide moieties.
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity .
- Characterization : Confirmation via -/-NMR, IR (amide C=O stretch ~1650 cm), and HRMS .
Q. How is the stereochemistry of the acrylamide moiety validated in this compound?
The (E)-configuration of the acrylamide double bond is confirmed using -NMR coupling constants ( for trans protons) and NOESY spectroscopy to rule out cis-isomer contamination. X-ray crystallography (using SHELX software ) may also resolve ambiguities in complex cases .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Kinase or protease inhibition assays (IC determination) due to the compound’s heterocyclic motifs.
- Antiproliferative activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
- Solubility : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the final coupling step?
A Design of Experiments (DoE) approach is critical:
- Variables : Temperature (0–25°C), solvent polarity (DMF vs. THF), and stoichiometry (1.0–1.2 eq acryloyl chloride).
- Response surface modeling : Identifies optimal conditions (e.g., 10°C in THF with 1.1 eq reagent increases yield from 60% to 85%) .
- In-line analytics : Use HPLC to monitor reaction progress and minimize byproduct formation .
Q. What strategies resolve contradictions between computational docking and experimental bioactivity data?
- Re-evaluate docking parameters : Adjust protonation states of heterocycles (pyrolidone/pyridine) and solvation models.
- Metabolic stability assays : Check for rapid degradation in cell media (LC-MS/MS quantification).
- Synchrotron crystallography : Resolve target-ligand interactions at <2.0 Å resolution to validate binding poses .
Q. How do electronic effects of the thiophene and pyrolidone groups influence reactivity?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The thiophene’s electron-rich π-system enhances electrophilic substitution, while the pyrolidone’s carbonyl directs regioselectivity in cross-coupling reactions .
- Hammett substituent constants : Correlate σ values of substituents with reaction rates (e.g., Suzuki-Miyaura coupling) .
Methodological Guidance
Q. What crystallographic techniques are suitable for structural elucidation?
- Single-crystal X-ray diffraction : Use SHELXL for refinement. Key parameters:
- Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
- R < 0.05 for high-resolution data.
Q. How to address low reproducibility in biological assays?
- Strict QC protocols : Validate compound purity (HPLC ≥98%) and stability (TGA/DSC for thermal decomposition profiles).
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to calibrate sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
